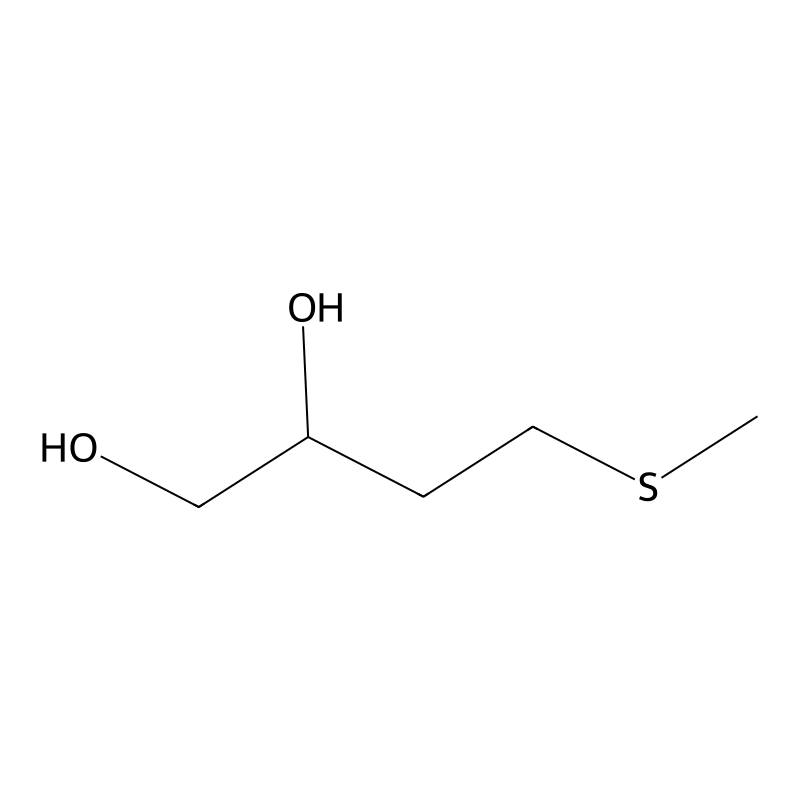

1,2-Butanediol, 4-(methylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,2-Butanediol, 4-(methylthio)- is an organic compound characterized by the presence of a methylthio group attached to the butanediol backbone. Its chemical structure can be represented as CHOS, indicating it contains two hydroxyl groups (-OH) and one sulfur atom in its molecular framework. This compound is notable for its role as a precursor in various chemical syntheses, particularly in the production of derivatives related to methionine, an essential amino acid.

The primary reactions involving 1,2-butanediol, 4-(methylthio)- include:

- Hydrogenation: The compound can undergo hydrogenation to produce more saturated derivatives. For instance, 4-methylthio-2-oxo-1-butanol can be reduced using hydrogen in the presence of a transition metal catalyst, yielding 1,2-butanediol, 4-(methylthio)- .

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or acids. This reaction pathway is significant in synthesizing various intermediates for pharmaceutical applications.

- Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form ethers or esters, which are valuable in polymer chemistry and material science.

Research indicates that 1,2-butanediol, 4-(methylthio)- exhibits biological activity that may influence metabolic pathways. Its structural similarity to methionine suggests potential roles in metabolic processes involving sulfur-containing amino acids. Additionally, compounds with similar structures have been studied for their effects on cellular metabolism and their potential as therapeutic agents .

Several methods exist for synthesizing 1,2-butanediol, 4-(methylthio)-:

- From 4-Methylthio-2-oxo-1-butanol: The most common method involves the hydrogenation of 4-methylthio-2-oxo-1-butanol using hydrogen gas and a Raney nickel catalyst under controlled temperatures (20 to 100 °C) .

- Via Butadiene Derivatives: Another synthetic route includes the reaction of butadiene with methanethiol followed by hydration processes to yield the desired butanediol derivative .

These methods highlight the versatility of starting materials and conditions that can be employed in the synthesis of this compound.

1,2-Butanediol, 4-(methylthio)- has various applications across different fields:

- Chemical Intermediates: It serves as an important intermediate in synthesizing other chemicals, particularly those related to amino acids and biopolymers.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.

- Polymer Production: The compound can be utilized in polymer chemistry to modify properties such as thermal stability and crystallization behavior in biobased polyesters .

Several compounds share structural similarities with 1,2-butanediol, 4-(methylthio)-. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,4-Butanediol | CHO | Used extensively as a solvent and polymer precursor. |

| Methionine | CHNOS | Essential amino acid with significant biological roles. |

| 3-Mercapto-1-propanol | CHOS | Contains a thiol group; used in organic synthesis. |

The uniqueness of 1,2-butanediol, 4-(methylthio)- lies in its dual hydroxyl functionality combined with a methylthio group, making it particularly useful as a precursor for other sulfur-containing compounds and as an intermediate in various synthetic pathways.